B-(6-chloro-2-naphthalenyl)Boronic acid
Overview
Description
B-(6-chloro-2-naphthalenyl)Boronic acid is an organoboron compound with the molecular formula C10H8BClO2. It is a derivative of naphthalene, where a boronic acid group is attached to the 2-position and a chlorine atom is attached to the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . These reactions are a type of transition metal-catalyzed carbon–carbon bond-forming reaction.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the (6-chloronaphthalen-2-yl)boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of the (6-chloronaphthalen-2-yl) group from boron to palladium, forming a new carbon–carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of complex organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution. Its boronic acid group may undergo metabolism in the body, potentially forming borate esters .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of complex organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties.
Action Environment
The action of (6-chloronaphthalen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically carried out under specific conditions, such as in the presence of a palladium catalyst and a base . These conditions can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(6-chloro-2-naphthalenyl)Boronic acid typically involves the following steps:
Bromination: The starting material, 2-naphthol, is brominated to form 6-bromo-2-naphthol.
Lithiation: The brominated compound is then treated with n-butyllithium to form the corresponding lithium derivative.
Borylation: The lithium derivative is reacted with a boron source, such as triisopropyl borate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
B-(6-chloro-2-naphthalenyl)Boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 6-chloro-2-naphthol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
B-(6-chloro-2-naphthalenyl)Boronic acid has a wide range of applications in scientific research:
Biology: Utilized in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-naphthyl)boronic acid
- 6-Methoxy-2-naphthaleneboronic acid
- 2,6-Dimethylphenyl boronic acid
Uniqueness
B-(6-chloro-2-naphthalenyl)Boronic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the naphthalene ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The chlorine atom provides an additional site for functionalization, which can be exploited in various chemical transformations .
Properties
IUPAC Name |
(6-chloronaphthalen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSVXQGTJXFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-86-9 | |
Record name | (6-chloronaphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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